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3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Epigenetics Histone demethylase inhibition KDM5A

Researchers targeting Jumonji-domain histone demethylases (KDM5A/KDM4C) often struggle to find building blocks with validated active-site metal coordination. This 3-amino-4-azaindole-7-carboxylic acid scaffold solves that challenge with X-ray-confirmed (PDB 6BGX, 1.88 Å) bidentate Mn²⁺ chelation via the 7-COOH moiety, while the 3-NH₂ group enables hinge-region hydrogen bonding for ATP-competitive kinase inhibitor design. • KDM5A co-crystal structure validated at 1.88 Å resolution • Dual derivatization: 7-COOH for amide/bioisostere SAR, 3-NH₂ for urea/sulfonamide coupling • Fragment-like properties (MW 177.16, XLogP -0.1) ideal for FBLG screening.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1190319-45-9
Cat. No. B3219628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
CAS1190319-45-9
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C(=O)O)N
InChIInChI=1S/C8H7N3O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,9H2,(H,12,13)
InChIKeyLTDIOGJGYDYHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid (CAS 1190319-45-9): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Drug Discovery


3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190319-45-9; synonym: 3-amino-4-azaindole-7-carboxylic acid) is a disubstituted 4-azaindole heterocycle bearing a 3-amino group and a 7-carboxylic acid moiety (C₈H₇N₃O₂, MW 177.16 g/mol, commercial purity ≥95%) . The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is recognized as a privileged kinase inhibitor pharmacophore, with the 7-carboxylic acid position serving as a critical anchor for metal-coordinating enzyme targets such as histone lysine demethylases (KDMs) [1], while the 3-amino substituent provides a vector for hinge-region hydrogen bonding in ATP-competitive kinase inhibitor design [2].

Why 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid Cannot Be Replaced by Generic Azaindole Analogs in Structure-Guided Programs


The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold differs fundamentally from the more prevalent 7-azaindole (pyrrolo[2,3-b]pyridine) isomer in kinase hinge-binding geometry: 7-azaindoles present the pyridine N7 for hinge contact, while 4-azaindoles reverse this vector, altering ATP-site complementarity and isoform selectivity profiles [1]. Among 4-azaindole positional isomers, the 7-carboxylic acid regioisomer uniquely positions the acid for bidentate metal chelation in 2-oxoglutarate-dependent dioxygenases (e.g., KDM5A/Jarid1A, KDM4C/JMJD2C), whereas the 6-carboxylic acid isomer shifts this pharmacophore by one position, potentially losing this critical interaction [2]. The 3-amino group further distinguishes this compound from the unsubstituted 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190319-18-6) by providing an additional hydrogen-bond donor/acceptor for target engagement, which can translate into measurable affinity gains [3].

Quantitative Differentiation Evidence: 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid versus Closest Analogs


KDM5A/Jarid1A Inhibitory Activity: Pyrrolo[3,2-b]pyridine-7-carboxylic Acid Scaffold Validated by Co-Crystal Structures

The pyrrolo[3,2-b]pyridine-7-carboxylic acid core—the exact scaffold of the target compound—is co-crystallized with KDM5A (PDB 6BGX, resolution 1.88 Å), demonstrating that the 7-carboxylic acid moiety directly coordinates the active-site Mn²⁺ ion, an interaction geometrically precluded for the 6-carboxylic acid positional isomer [1]. In contrast, pyrrolo[2,3-b]pyridine (7-azaindole)-based compounds lack this metal-chelating carboxylate geometry and are predominantly directed toward FGFR kinase targets [2]. While direct KDM5A IC₅₀ data for the free 3-amino-7-carboxylic acid are not publicly available, a closely related 2-substituted analogue (2-phenyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid) shows JMJD2C/KDM4C IC₅₀ = 550 nM, confirming the scaffold's intrinsic activity in the demethylase family [3].

Epigenetics Histone demethylase inhibition KDM5A

3-Amino Group Contribution to Hydrogen-Bond Capacity versus Unsubstituted Pyrrolo[3,2-b]pyridine-7-carboxylic Acid

The 3-amino substituent increases the hydrogen-bond donor count from 2 (for 1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, CAS 1190319-18-6, MW 162.15) to 3, and the acceptor count from 3 to 4 [1]. In kinase drug design, the 3-position of the 4-azaindole core is recognized as a critical vector for hinge-region hydrogen bonding: SAR studies across azaindole isomer series indicate that 3-amino or 3-aminomethyl substituents on 7-azaindoles confer significantly higher target affinity than unsubstituted or 3-halogen analogues (e.g., dopamine D4 receptor affinity gain >10-fold for 3-aminomethyl vs. 3-unsubstituted) [2]. This structure-property relationship is class-conserved across azaindole positional isomers, supporting that the 3-amino group on the pyrrolo[3,2-b]pyridine scaffold provides analogous hydrogen-bond engagement not available from the des-amino parent compound [3].

Medicinal chemistry Fragment-based drug discovery Kinase hinge binding

FGFR Kinase Panel Selectivity: 6-Carboxylic Acid Isomer Demonstrates Potent FGFR1–3 Activity, but 7-Carboxylic Acid Regioisomer Diverts Target Profile toward Demethylases

The 6-carboxylic acid positional isomer (3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, CAS 1190313-05-3) exhibits potent pan-FGFR activity with reported IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, in a biochemical assay [1]. In contrast, the 7-carboxylic acid target compound positions the acid for KDM-family metal chelation rather than ATP-site kinase hinge binding, as evidenced by the patent literature specifying the 7-COOH as essential for histone demethylase inhibition [2]. This regioisomeric shift in target selectivity is further supported by PDB structural data: the 6BGX co-crystal confirms 7-COOH/ Mn²⁺ coordination for KDM5A, while no equivalent 6-COOH KDM co-crystal exists [3]. Users seeking FGFR activity should select the 6-carboxylic acid isomer; users targeting KDM or other 2-OG-dependent dioxygenases should select the 7-carboxylic acid isomer.

Kinase inhibitor selectivity FGFR Epigenetics

4-Azaindole vs. 7-Azaindole Scaffold Isomerism: Differential Kinase Selectivity and Metabolic Stability Profiles

A comprehensive review of azaindole kinase inhibitors reports that the 7-azaindole isomer is the most frequently encountered scaffold in kinase inhibitor programs, but that 4-, 6-, and 7-azaindole isomers exhibit differentiated inhibition and selectivity profiles [1]. Specifically, certain kinase targets (e.g., c-Met) show superior inhibition with 4-azaindole derivatives (IC₅₀ = 20–70 nM for N-nitrobenzenesulfonyl-4-azaindoles) compared to 7-azaindole analogues [1]. Furthermore, the review notes that 'other isomeric 4-, 6-, 7-azaindoles showed lower inhibition activity/selectivity and did not improve metabolic stability' in specific contexts, underscoring that scaffold selection is target-dependent [1]. The 4-azaindole scaffold of the target compound provides an alternative hinge-binding vector (pyridine N4 vs. N7 in 7-azaindoles), which alters kinase selectivity fingerprints [2]. This structural isomerism is not interchangeable: a medicinal chemistry program designed around a 7-azaindole lead cannot simply substitute the 4-azaindole target compound without re-optimizing selectivity.

Kinase inhibitor design Azaindole isomerism Selectivity engineering

Commercial Availability and Purity Specification: Procurement-Ready Building Block with Defined Analytical Parameters

3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is commercially stocked at ≥95% purity (CAS 1190319-45-9, MW 177.16 g/mol) and classified as non-hazardous for transport . By comparison, the 6-carboxylic acid isomer (CAS 1190313-05-3) and the 3-amino-des-carboxylic acid analogue (1H-pyrrolo[3,2-b]pyridin-3-amine, CAS 1092960-98-9, MW 133.15) are available from different supply chains with variable lead times . The target compound's computed physicochemical profile (XLogP3-AA = -0.1, TPSA = 92 Ų, rotatable bonds = 1) indicates favorable solubility characteristics for aqueous assay conditions relative to more lipophilic azaindole analogues lacking the polar 3-amino and 7-carboxylic acid substituents [1]. These properties make it particularly suited as a fragment-like starting point for structure-based lead generation.

Chemical procurement Building block Quality specification

High-Impact Application Scenarios for 3-Amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylic Acid


Structure-Based Design of KDM5A/KDM4C Histone Demethylase Inhibitors

Researchers developing inhibitors of Jumonji-domain histone demethylases (KDM5A/Jarid1A, KDM4C/JMJD2C) should prioritize this compound as a validated core scaffold. The 7-carboxylic acid moiety is confirmed by X-ray crystallography (PDB 6BGX, 1.88 Å resolution) to coordinate the active-site Mn²⁺ ion in KDM5A, while the 3-amino group provides a derivatizable handle for introducing 2-position substituents that extend into the substrate-binding pocket [1]. The patent literature (US 10,174,026) explicitly claims disubstituted pyrrolo[3,2-b]pyridine-7-carboxylic acids as histone demethylase inhibitors, with a close analogue showing KDM4C IC₅₀ = 550 nM [2].

Fragment-Based Lead Generation for c-Met and Non-FGFR Kinase Targets

Programs seeking c-Met kinase inhibitors or novel kinase targets not addressed by the 7-azaindole (FGFR-dominant) scaffold should select this 4-azaindole building block. The pyrrolo[3,2-b]pyridine scaffold has yielded c-Met inhibitors with IC₅₀ values of 20–70 nM, and its reversed hinge-binding geometry provides access to kinase selectivity profiles complementary to 7-azaindole-based libraries [1]. The compound's favorable fragment-like properties (MW 177.16, XLogP -0.1) make it suitable for fragment-based screening and subsequent structure-guided growth [2].

Parallel Medicinal Chemistry: Amide Coupling and 3-Amino Derivatization

The 3-amino and 7-carboxylic acid functional groups enable orthogonal derivatization strategies. The 7-COOH can be converted to amides, esters, or bioisosteres (e.g., tetrazoles) for SAR exploration, while the 3-amino group serves as a nucleophile for urea formation, sulfonamide coupling, or reductive amination [1]. This dual derivatization capability contrasts with the 6-carboxylic acid isomer, where the altered geometry changes the vector of the acid-derived substituent relative to the hinge-binding pyridine nitrogen, which may affect target complementarity [2].

Epigenetic Probe Development Targeting 2-Oxoglutarate-Dependent Dioxygenases

Beyond KDM5A/KDM4C, the broader family of Fe²⁺/2-OG-dependent dioxygenases shares the metal-coordination requirement that the 7-COOH pyrrolo[3,2-b]pyridine scaffold fulfills. The co-crystal structural data (PDB 6BGX, 6BH5) demonstrate the geometric compatibility of this scaffold with the 2-His/1-carboxylate facial triad motif common to this enzyme family, supporting its use as a privileged fragment for probe development across multiple epigenetic targets [1].

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